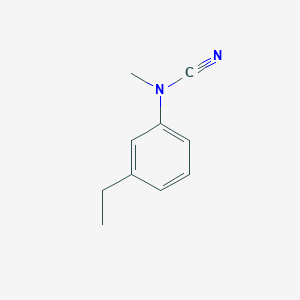
m-ethylphenyl-N-methylcyanamide
Vue d'ensemble
Description
m-Ethylphenyl-N-methylcyanamide is a substituted cyanamide characterized by a meta-ethylphenyl group attached to the cyanamide nitrogen and a methyl group on the adjacent nitrogen. Cyanamides (R¹N–C≡N) are versatile intermediates in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Cyanamides
The following table summarizes key structural and functional differences between m-ethylphenyl-N-methylcyanamide and analogous compounds:
Key Findings:
Synthetic Accessibility: this compound likely shares synthetic routes with other arylcyanamides, such as base-mediated aminoalkylation or transition-metal-catalyzed cyanation . However, the meta-ethyl substitution may introduce steric challenges compared to para-substituted analogs like N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide . Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) enhance electrophilicity at the cyanamide carbon, whereas alkyl groups (e.g., m-ethyl) may stabilize the compound via inductive effects .
Physicochemical Properties :
- The meta-ethyl group in this compound is expected to reduce crystallinity compared to para-substituted analogs, impacting solubility and melting behavior.
- Aromatic substitution (e.g., phenyl or chlorophenyl) generally increases thermal stability, making these compounds suitable for high-temperature reactions .
Toxicity and Safety: Limited toxicological data exist for this compound. Similar compounds, such as 2-cyano-N-[(methylamino)carbonyl]acetamide, lack comprehensive safety profiles, underscoring the need for rigorous handling protocols .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
(3-ethylphenyl)-methylcyanamide |
InChI |
InChI=1S/C10H12N2/c1-3-9-5-4-6-10(7-9)12(2)8-11/h4-7H,3H2,1-2H3 |
Clé InChI |
JZPLZDDBGXHLIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)N(C)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














